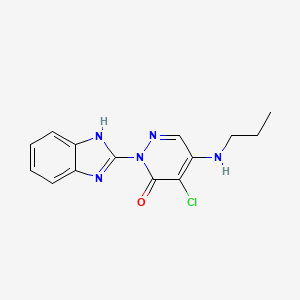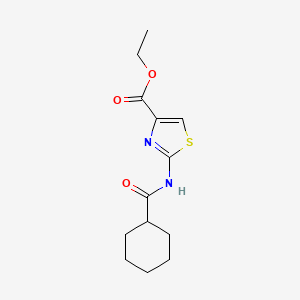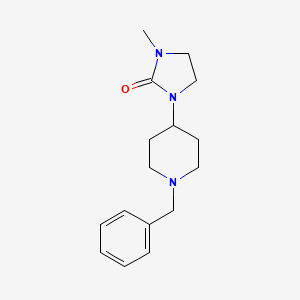
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one, also known as 2-CPD, is a heterocyclic compound that has been widely used in organic synthesis. It is a versatile molecule that can be used to synthesize a variety of compounds and is used in a variety of research applications. 2-CPD is a highly versatile compound due to its ability to undergo a variety of reactions and its ability to form various derivatives. The compound has been widely studied and has been found to have a range of applications in scientific research.
科学的研究の応用
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has a range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. Additionally, this compound has been used in the synthesis of small molecules, such as peptides and nucleic acid analogues. Furthermore, the compound has been used to synthesize a range of metal complexes, including those of gold, silver, and platinum.
作用機序
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one is a highly reactive compound due to its ability to undergo a variety of reactions. The compound can undergo a variety of nucleophilic substitution reactions, such as S N 2 and S N 1 reactions, as well as a variety of other reactions. Additionally, the compound can undergo a variety of condensation reactions, such as the Knoevenagel condensation, the aldol condensation, and the Michael addition.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. The compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, the compound has been found to have antiviral and antibacterial properties. Furthermore, the compound has been found to have a range of other effects, such as modulating the activity of enzymes and proteins, and modulating the expression of genes.
実験室実験の利点と制限
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one is a highly versatile compound that can be used in a variety of laboratory experiments. The compound has a range of advantages, such as its ability to undergo a variety of reactions, its ability to form a variety of derivatives, and its ability to form metal complexes. Additionally, the compound is highly stable, and can be stored for long periods of time without degradation. However, the compound also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions.
将来の方向性
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has a range of potential applications in scientific research. The compound has the potential to be used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. Additionally, the compound has the potential to be used in the synthesis of polymers and other materials. Furthermore, the compound has the potential to be used in the synthesis of small molecules, such as peptides and nucleic acid analogues. Additionally, the compound has the potential to be used in the synthesis of metal complexes, such as those of gold, silver, and platinum. Finally, the compound has the potential to be used in the development of new drugs and other therapeutic agents.
合成法
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods. The most common method is the condensation of 2-chloropropanal and 2-amino-1,3-benzodiazole in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 2-chloropropanal and 2-chloro-1,3-benzodiazole in the presence of a base catalyst, the reaction of 2-chloropropanal and 2-amino-1,3-benzodiazole in the presence of a base catalyst, and the reaction of 2-chloro-1,3-benzodiazole and 2-chloropropanal in the presence of an acid catalyst.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-5-(propylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-2-7-16-11-8-17-20(13(21)12(11)15)14-18-9-5-3-4-6-10(9)19-14/h3-6,8,16H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMGEQFTEUIBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N(N=C1)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)
![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)

![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)
![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)

![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)
![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)
![3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6523133.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide](/img/structure/B6523135.png)

![4-(methylsulfanyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523163.png)